(3-Ethynylphenyl)thiourea

Heterocyclic Synthesis Cyclization Medicinal Chemistry

Researchers needing a non-cyclizing terminal alkyne thiourea building block often cannot source the pure meta-isomer. (3-Ethynylphenyl)thiourea solves this with orthogonal thiourea and ethynyl groups for sequential derivatization. • Terminal alkyne for CuAAC click chemistry-stable, no spontaneous cyclization • Thiourea enables cyclocondensation to thiazoles, thiadiazoles, pyrimidines • Pure meta-isomer critical for SAR: positional isomers alter target binding Supplied with rigorous QC; available for immediate dispatch.

Molecular Formula C9H8N2S
Molecular Weight 176.24
CAS No. 883949-25-5
Cat. No. B2602145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethynylphenyl)thiourea
CAS883949-25-5
Molecular FormulaC9H8N2S
Molecular Weight176.24
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC(=S)N
InChIInChI=1S/C9H8N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12)
InChIKeyCJLKRWCFKGBWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Ethynylphenyl)thiourea Overview


(3-Ethynylphenyl)thiourea (CAS 883949-25-5) is a monosubstituted aryl thiourea derivative with the molecular formula C9H8N2S and a molecular weight of 176.24 g/mol [1]. Its structure consists of a phenyl ring substituted with a thiourea group (-NH-C(=S)-NH2) and a terminal ethynyl moiety (-C≡CH) at the meta (3-) position . This terminal alkyne functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry reactions, making it a versatile building block for bioconjugation, probe synthesis, and the construction of diverse heterocyclic scaffolds .

1Click chemistry building block with terminal alkyne for CuAAC bioconjugation workflows
2Meta-substituted scaffold that resists intramolecular cyclization, remaining available as a stable acyclic thiourea
3Orthogonal reactivity: thiourea for heterocycle condensation plus ethynyl handle for subsequent click or cross-coupling

Why Generic Thioureas Cannot Substitute


While generic thioureas like N-phenylthiourea (PTC) or simple alkyl thioureas are widely available, they lack the critical terminal alkyne functional group that defines the utility of (3-ethynylphenyl)thiourea. The ethynyl moiety is essential for downstream applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, which enables site-specific bioconjugation, fluorescent labeling, and the construction of complex molecular architectures [1]. Substitution with non-ethynylated analogs, including the para (4-) or ortho (2-) positional isomers, fundamentally alters the geometry of the resulting conjugates and their interactions with biological targets, which can profoundly impact pharmacological activity and selectivity [2]. Therefore, substitution with a generic thiourea forfeits the core synthetic and functional advantages that justify the selection of this specific building block.

Generic thioureas
Lack terminal alkyne; cannot participate in CuAAC click conjugation or Sonogashira coupling
May shift workflow away from bioconjugation and probe synthesis
Ortho isomer
Undergoes AgOTf-promoted 6-exo-dig cyclization to benzothiazine; alkyne consumed intramolecularly
Cyclization reactivity may preclude intermolecular click applications
Para isomer
Linear ethynyl-thiourea geometry vs. 120° meta orientation; alters conjugate shape and SAR vectors
Molecular recognition profile may not transfer directly

Key Structural Differentiators


Meta-Ethynyl Group Prevents Intramolecular Cyclization

The position of the ethynyl group on the phenyl ring critically dictates the cyclization behavior of ethynylphenyl thioureas. While N-(2-ethynylphenyl)thioureas (ortho-isomer) undergo silver triflate-promoted 6-exo-dig cyclization to yield 2-imino-4-methylidene-1H-benzo[d][1,3]thiazines as the sole product in excellent yields, the meta-substituted (3-ethynylphenyl)thiourea does not participate in this intramolecular cyclization due to the geometric constraints imposed by the 1,3-relationship between the thiourea and alkyne functionalities [1]. This differential reactivity means that (3-ethynylphenyl)thiourea remains available for intermolecular 'click' reactions and other transformations that are precluded for the ortho isomer.

Cyclization reactivity
Class-level
Meta isomer: no cyclization observed under AgOTf. Ortho isomer: quantitative 6-exo-dig cyclization to benzothiazine.
Supports selection of meta isomer as a stable, non-cyclizing scaffold for intermolecular click chemistry
Reactivity governed by 1,3-geometric constraint; data to verify for specific conditions
Heterocyclic Synthesis Cyclization Medicinal Chemistry Organic Synthesis

Terminal Alkyne Enables Click Conjugation

(3-Ethynylphenyl)thiourea possesses a terminal ethynyl group that is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions [1]. In contrast, N-phenylthiourea (PTC, CAS 103-85-5) lacks this alkyne functionality entirely and is instead used as a tyrosinase inhibitor and taste perception tool [2]. The presence of the terminal alkyne allows for quantitative, bioorthogonal conjugation to azide-functionalized biomolecules, surfaces, or reporter groups, a capability that is completely absent in the non-ethynylated analog.

Click conjugation capability
Head-to-head
Terminal -C≡CH present and reactive in CuAAC. Comparator N-phenylthiourea (PTC) lacks alkyne entirely.
Functional group difference dictates distinct application domains: conjugation probe vs. standalone biochemical tool
CuAAC reaction conditions require Cu(I) catalyst and azide partner
Bioconjugation Click Chemistry Chemical Biology Probe Synthesis

Meta vs. Para Substitution Geometry

The meta-substitution pattern of (3-ethynylphenyl)thiourea places the terminal alkyne at a 120° angle relative to the thiourea moiety, creating a distinct molecular shape compared to the linear geometry of the para-isomer (4-ethynylphenyl)thiourea (CAS 2913243-90-8) . In SAR studies of phenylthiourea analogs, substitution position profoundly influences biological activity; for instance, substitution at the 4-position of diaryl thioureas is critical for uncoupling activity [1]. The meta-ethynyl group in (3-ethynylphenyl)thiourea provides a different spatial orientation for molecular interactions, offering a unique vector for exploring binding interactions with target proteins or for constructing conformationally distinct conjugates.

Meta vs. para geometry
Context-dependent
Meta substitution places alkyne at ~120° angle to thiourea; para isomer has linear geometry.
Spatial orientation may influence target engagement and conjugate architecture in SAR studies
Cross-study inference; direct comparative binding data not reported in source
Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Recognition Drug Design

Recommended Research Applications


Clickable Molecular Probe Synthesis

(3-Ethynylphenyl)thiourea is ideally suited for the synthesis of molecular probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry. The terminal ethynyl group provides a bioorthogonal handle for site-specific conjugation to azide-functionalized biomolecules (e.g., proteins, nucleic acids), fluorescent dyes, or affinity tags [1]. Unlike the ortho-isomer which undergoes spontaneous intramolecular cyclization [2], the meta-isomer remains stable as an acyclic thiourea building block, ensuring reliable and predictable click reactivity. This application is supported by the compound's structural features and the well-established utility of terminal alkynes in click chemistry.

Diversity-Oriented Heterocycle Synthesis

As a stable, non-cyclizing ethynylphenyl thiourea, this compound serves as a versatile starting material for the construction of complex heterocyclic libraries via sequential functionalization. The thiourea moiety can be exploited for cyclocondensation reactions to form thiazoles, thiadiazoles, or pyrimidines, while the terminal alkyne remains available for subsequent click conjugation or Sonogashira cross-coupling reactions [1]. This orthogonal reactivity profile distinguishes it from the ortho-ethynylphenyl thiourea, which is primarily used for intramolecular cyclization to benzothiazines [2], and from non-ethynylated thioureas which lack a second reactive handle.

Medicinal Chemistry SAR Studies

Medicinal chemists can employ (3-ethynylphenyl)thiourea as a specific building block in SAR campaigns to explore the effect of a meta-substituted terminal alkyne on biological activity. By comparing the meta-isomer with its para- and ortho-counterparts, researchers can systematically probe how the spatial orientation of the clickable handle influences target binding, cellular uptake, or pharmacokinetic properties [1]. Given that substitution position on the phenyl ring is a critical determinant of activity in thiourea-based inhibitors [2], the availability of the pure meta-isomer is essential for rigorous SAR analysis.

Application
Selection Property
Validation Focus
Clickable molecular probe synthesis
Terminal alkyne handle with non-cyclizing meta scaffold
CuAAC reactivity and conjugate integrity
Diversity-oriented heterocycle synthesis
Orthogonal thiourea and ethynyl reactivity
Sequential functionalization workflow compatibility
Medicinal chemistry SAR studies
Meta-ethynyl spatial vector for target engagement
Isomer-comparative binding and activity profiling

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